molecular formula C11H19ClN2O3 B7930583 [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B7930583
M. Wt: 262.73 g/mol
InChI Key: OLUPNSTXKYHOFQ-QMMMGPOBSA-N
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Description

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a chloroacetyl group, and a tert-butyl ester moiety. Its stereochemistry is defined by the (S)-configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via an acylation reaction using chloroacetyl chloride in the presence of a base like triethylamine.

    Carbamate Formation: The final step involves the formation of the carbamate ester by reacting the intermediate with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The carbonyl group in the chloroacetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or thiols, typically in the presence of a base such as sodium hydroxide.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Formation of substituted amides or thioesters.

    Hydrolysis: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The pyrrolidine ring may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [(S)-1-(2-Bromo-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester: Similar structure but with a bromoacetyl group instead of chloroacetyl.

    [(S)-1-(2-Iodo-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester: Similar structure but with an iodoacetyl group.

Uniqueness

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is unique due to its specific chloroacetyl group, which imparts distinct reactivity and potential biological activity compared to its bromo and iodo analogs. The (S)-configuration also contributes to its stereospecific interactions in biological systems.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(2-chloroacetyl)pyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O3/c1-11(2,3)17-10(16)13-8-4-5-14(7-8)9(15)6-12/h8H,4-7H2,1-3H3,(H,13,16)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUPNSTXKYHOFQ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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